Potassium ethoxide
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Overview
Description
. It is a strong base and a hydride reagent, commonly used in organic synthesis. This compound is typically found as an off-white or yellow powder and is known for its ability to reduce ketones and enones.
Mechanism of Action
Target of Action
Potassium ethoxide, also known as potassium ethanolate, is a compound that primarily targets molecules that require a strong base for their reactions . It contains an ethoxide ion, the conjugate base of ethanol, which makes these compounds strongly basic .
Mode of Action
This compound interacts with its targets by acting as a strong base . It is used in various reactions such as transesterification reactions that yield ethyl esters . In these reactions, this compound can act as a catalyst . It also hydrolyzes to yield ethanol and potassium hydroxide .
Biochemical Pathways
This compound affects the biochemical pathways involved in transesterification and hydrolysis . In transesterification reactions, it acts as a catalyst, facilitating the reaction and leading to the production of ethyl esters . In hydrolysis, it breaks down to produce ethanol and potassium hydroxide .
Pharmacokinetics
It is known that the compound is both flammable and corrosive . It reacts vigorously with water and, if it comes into contact with damp air, it may lead to the heating and ignition of the solid powder . Therefore, it must be kept separated from air, moisture, water, acids, oxidizing agents, and reducing agents .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the production of other compounds. For instance, it can catalyze transesterification reactions to produce ethyl esters . Additionally, it hydrolyzes to yield ethanol and potassium hydroxide .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the presence of water can cause it to react vigorously, leading to the production of heat and potentially igniting the solid powder . Therefore, it must be kept in an environment free from moisture, water, and damp air .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium ethoxide can be synthesized by reacting ethanol with potassium metal in anhydrous conditions. The reaction is highly exothermic and must be conducted under an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as: \[ 2C2H5OH + 2K \rightarrow 2C2H5KO + H2 \]
Industrial Production Methods: In an industrial setting, this compound is often produced by the reaction of potassium hydroxide with ethanol under controlled conditions. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Potassium ethoxide is involved in various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives.
Reduction: It acts as a reducing agent, particularly in the reduction of ketones and enones to alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxide ion acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Typical conditions involve the use of hydride donors and aprotic solvents.
Substitution: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) are often used.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: Alcohols from ketones and enones.
Substitution: Various substituted ethyl derivatives.
Scientific Research Applications
Potassium ethoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong base in organic synthesis, particularly in the deprotonation of weak acids and the formation of enolates.
Biology: It can be used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: this compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of various chemicals, including solvents, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Sodium ethoxide (NaOC2H5)
Lithium ethoxide (LiOC2H5)
Potassium tert-butoxide (KOtBu)
Sodium methoxide (NaOCH3)
Properties
CAS No. |
917-58-8 |
---|---|
Molecular Formula |
C2H6KO |
Molecular Weight |
85.17 g/mol |
IUPAC Name |
potassium;ethanolate |
InChI |
InChI=1S/C2H6O.K/c1-2-3;/h3H,2H2,1H3; |
InChI Key |
GHVZOJONCUEWAV-UHFFFAOYSA-N |
SMILES |
CC[O-].[K+] |
Canonical SMILES |
CCO.[K] |
Key on ui other cas no. |
917-58-8 |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of potassium ethoxide?
A1: this compound has the molecular formula C2H5KO and a molecular weight of 84.16 g/mol.
Q2: How does this compound interact with its target molecules?
A2: this compound acts as a strong base, primarily interacting with acidic protons in target molecules. For instance, in the ring-opening polymerization of L-lactide [], this compound abstracts the acidic proton of the lactide monomer, initiating the polymerization process.
Q3: In which solvents is this compound typically used?
A3: this compound is commonly used in anhydrous organic solvents like ethanol, tetrahydrofuran (THF), and dimethylformamide (DMF) [, , , ].
Q4: How does the presence of water affect the stability and reactivity of this compound?
A4: this compound reacts vigorously with water, decomposing into ethanol and potassium hydroxide. Therefore, anhydrous conditions are crucial for its storage and use [, , ].
Q5: What are the prominent applications of this compound in organic synthesis?
A5: this compound finds widespread use in:
- Ring-opening polymerization: It efficiently initiates the ring-opening polymerization of cyclic esters like L-lactide, producing biodegradable polyesters [, ].
- Nucleophilic substitution reactions: It acts as a strong nucleophile, facilitating substitution reactions with various substrates like aryl benzenesulfonates and pyridyl benzoates [, ].
- Elimination reactions: It promotes 1,2-elimination reactions in compounds like β-phenylmercaptoethyl phenolates, leading to the formation of alkenes [].
- Synthesis of heterocycles: It participates in the formation of heterocyclic compounds. For example, it is used in the synthesis of pyrrolo[3,2-c]pyridazines [].
Q6: How does this compound compare to other potassium alkoxides like potassium tert-butoxide in terms of selectivity?
A6: While both are strong bases, this compound can exhibit different selectivity compared to bulkier alkoxides like potassium tert-butoxide. This difference is evident in their application for the ethoxylation of lauric acid, where potassium tert-butoxide displays better selectivity [].
Q7: Can you elaborate on the role of potassium ions in reactions involving this compound?
A7: Research suggests that potassium ions can play a catalytic role in reactions involving this compound. Studies on nucleophilic substitution reactions with aryl benzenesulfonates [] and pyridyl benzoates [] revealed that ion-paired this compound exhibits higher reactivity than dissociated ethoxide ions, highlighting the Lewis acid catalytic activity of potassium ions.
Q8: What analytical techniques are employed to characterize this compound and monitor its reactions?
A8: Various techniques are utilized, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for identifying and characterizing polyphosphide anions formed by the reaction of red phosphorus with this compound [].
- Infrared (IR) Spectroscopy: IR spectroscopy helps analyze the products of reactions involving this compound, like in the crosslinking of halide-containing polymers using potassium dicyclopentadienedicarboxylate [].
- Gas Chromatography (GC): This technique, coupled with suitable detectors like a mass spectrometer (GC-MS), allows for the analysis of reaction mixtures, as demonstrated in the study of lauric acid ethoxylation [].
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to monitor the kinetics of reactions involving this compound. For instance, it was employed in studying the nucleophilic substitution reactions of aryl benzenesulfonates [].
Q9: What safety precautions are necessary when handling this compound?
A9: this compound is a strong base and reacts violently with water. Therefore, handling should be done with extreme caution under inert atmosphere conditions using appropriate personal protective equipment. Contact with skin or eyes should be avoided, and proper ventilation is essential [, ].
Q10: Are there any environmental concerns associated with this compound?
A10: While specific information on the environmental impact of this compound is limited in the provided research, its strong basic nature necessitates careful disposal to prevent ecological damage. Neutralization and appropriate waste management practices are crucial.
Q11: What other applications utilize this compound?
A11: Apart from its role in chemical synthesis, this compound has found application in diverse fields like:
- Material science: It serves as a precursor in the synthesis of nanocrystalline KNbO3 particle/polymer hybrids, which exhibit electrorheological properties [].
- Latex synthesis: this compound is employed in the preparation of tertiary amine methacrylate-based macromonomers, which are subsequently used in latex syntheses [].
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